(E)-3-(furan-3-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acrylamide
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Description
(E)-3-(furan-3-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C15H17NO4S and its molecular weight is 307.36. The purity is usually 95%.
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Scientific Research Applications
Cyclization Reactions
(E)-3-(furan-3-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acrylamide and its derivatives are involved in cyclization reactions. For example, alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, which are structurally related, undergo cyclization to form various furan-based compounds, such as dihydrothiopyrano[3,4-b]furans, depending on the substituents in the furan ring (Pevzner, 2021).
Stereoselective Synthesis
This compound is used in the stereoselective synthesis of other complex molecules. For instance, the Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan, a related structure, serves as a template for the synthesis of hydroxylated derivatives of amino acids, which are valuable building blocks in peptide synthesis (Masesane & Steel, 2004).
Photooxygenation and Photoinduced Oxidation
In photochemical applications, derivatives of this compound have been studied for photooxygenation, leading to the synthesis of γ-hydroxybutenolides. This process involves the transformation of the thiophenyl moiety into other compounds like ethyl phenylsulfenate (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016). Additionally, photoinduced direct oxidative annulation has been explored, allowing the creation of polyheterocyclic compounds (Zhang et al., 2017).
Dye-Sensitized Solar Cells
Compounds with similar structures, specifically phenothiazine derivatives with furan and thiophene linkers, have been used in dye-sensitized solar cells. This application explores the effect of these linkers on device performance, with some showing significant improvements in conversion efficiency (Kim et al., 2011).
Catalytic Applications
The compound's analogs are also involved in catalytic applications, like palladium-catalyzed alkenation of thiophenes and furans. This process involves direct oxidative coupling reactions with various olefinic substrates to yield mono-alkenylated products (Zhao et al., 2009).
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c17-6-8-20-13(14-2-1-9-21-14)10-16-15(18)4-3-12-5-7-19-11-12/h1-5,7,9,11,13,17H,6,8,10H2,(H,16,18)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHNEXGLXIVHPK-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C=CC2=COC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(CNC(=O)/C=C/C2=COC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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